4,7-ジクロロ-6-メトキシキナゾリン

説明

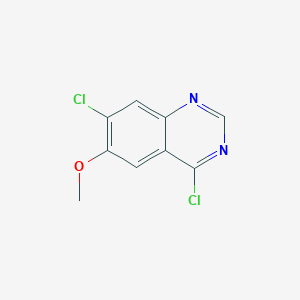

4,7-Dichloro-6-methoxyquinazoline is a chemical compound belonging to the quinazoline family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C9H6Cl2N2O and a molecular weight of 229.06 g/mol .

科学的研究の応用

Anticancer Applications

Mechanism of Action

Recent studies have highlighted the cytotoxic properties of 4,7-Dichloro-6-methoxyquinazoline derivatives, particularly their ability to inhibit the β-catenin/TCF4 signaling pathway. This pathway is crucial in the development of various cancers, including colon and liver cancers. By disrupting the interactions between β-catenin and TCF4, these compounds can induce apoptosis in cancer cells and inhibit cell migration .

Case Study: Compound 18B

Among the derivatives synthesized, Compound 18B demonstrated significant potency against HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma) cell lines. It exhibited an IC50 value comparable to that of imatinib mesylate, a well-known anticancer drug. The compound not only downregulated the expression of β-catenin and TCF4 but also reduced the mRNA levels of oncogenes such as c-MYC and Cyclin D1 . This positions Compound 18B as a promising candidate for further development in cancer therapeutics.

| Compound | IC50 (μM) | Cancer Type | Mechanism |

|---|---|---|---|

| 18B | 8.50 ± 1.44 | Gallbladder Cancer | Inhibits β-catenin/TCF4 signaling |

| 18B | 5.64 - 23.18 | Colon & Hepatocellular | Induces apoptosis |

Cardiovascular Applications

In addition to its anticancer properties, derivatives of 4,7-Dichloro-6-methoxyquinazoline have shown promise in cardiovascular research. Specifically, certain compounds have been tested for their effectiveness in lowering blood pressure in hypertensive models. For instance, studies involving renal hypertensive dogs demonstrated that these compounds could significantly reduce blood pressure levels with minimal dosages .

| Study | Model | Effective Dose (mg/kg) | Outcome |

|---|---|---|---|

| Blood Pressure Reduction Study | Renal Hypertensive Dogs | 0.06 | Reduced BP from 180/100 to 160/100 mm Hg |

Synthetic Organic Chemistry

The synthesis of 4,7-Dichloro-6-methoxyquinazoline derivatives is also noteworthy within the realm of synthetic organic chemistry. The compound serves as a versatile building block for creating more complex molecular structures due to its reactive chlorinated positions. Researchers have utilized this compound in various cyclization reactions to develop new quinazoline derivatives with enhanced biological activities .

生化学分析

Biochemical Properties

4,7-Dichloro-6-methoxyquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 4,7-Dichloro-6-methoxyquinazoline and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to altered metabolic pathways and changes in the levels of various metabolites.

Cellular Effects

The effects of 4,7-Dichloro-6-methoxyquinazoline on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . By affecting this pathway, 4,7-Dichloro-6-methoxyquinazoline can alter the expression of genes involved in cell cycle regulation and stress responses. Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and alterations in metabolic flux.

Molecular Mechanism

At the molecular level, 4,7-Dichloro-6-methoxyquinazoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, as mentioned earlier with CYP1A2. The compound binds to the enzyme’s active site, blocking substrate access and preventing the enzyme from performing its catalytic function . This binding interaction is typically characterized by non-covalent forces such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. Additionally, 4,7-Dichloro-6-methoxyquinazoline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 4,7-Dichloro-6-methoxyquinazoline in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound is generally stable under standard laboratory conditions, with a storage temperature of 2-8°C in an inert atmosphere . Over time, however, it may undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to 4,7-Dichloro-6-methoxyquinazoline can result in sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of 4,7-Dichloro-6-methoxyquinazoline vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily exert its inhibitory effects on target enzymes . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and alterations in liver enzyme levels. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

4,7-Dichloro-6-methoxyquinazoline is involved in several metabolic pathways, primarily through its interaction with enzymes such as CYP1A2 . By inhibiting this enzyme, the compound can alter the metabolism of various substrates, leading to changes in metabolic flux and the levels of specific metabolites. This can have downstream effects on other metabolic pathways, potentially influencing processes such as lipid metabolism, oxidative phosphorylation, and detoxification.

Transport and Distribution

The transport and distribution of 4,7-Dichloro-6-methoxyquinazoline within cells and tissues are influenced by its physicochemical properties. The compound is highly lipophilic, allowing it to readily cross cell membranes and distribute within various cellular compartments . It is not a substrate for P-glycoprotein, which means it can accumulate in tissues without being actively effluxed. This property contributes to its effective distribution and potential accumulation in target tissues.

Subcellular Localization

The subcellular localization of 4,7-Dichloro-6-methoxyquinazoline is primarily within the cytoplasm and the endoplasmic reticulum . This localization is facilitated by its lipophilic nature and the presence of specific targeting signals that direct it to these compartments. Within these subcellular locations, the compound can interact with various enzymes and proteins, exerting its inhibitory effects and influencing cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-6-methoxyquinazoline typically involves the chlorination and methoxylation of quinazoline derivatives. One common method includes the reaction of 4,7-dichloroquinazoline with methanol in the presence of a base, such as sodium methoxide, under reflux conditions .

Industrial Production Methods

Industrial production of 4,7-Dichloro-6-methoxyquinazoline follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under an inert atmosphere at temperatures between 2-8°C .

化学反応の分析

Types of Reactions

4,7-Dichloro-6-methoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups .

作用機序

The mechanism of action of 4,7-Dichloro-6-methoxyquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

類似化合物との比較

Similar Compounds

- 2,4-Dichloro-6,7-dimethoxyquinazoline

- 4,7-Dichloroquinazoline

Uniqueness

4,7-Dichloro-6-methoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4,7-Dichloro-6-methoxyquinazoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

4,7-Dichloro-6-methoxyquinazoline exhibits notable biochemical properties, particularly as an inhibitor of the enzyme CYP1A2 . This enzyme plays a crucial role in the metabolism of various xenobiotics and endogenous compounds. The compound's ability to inhibit CYP1A2 suggests its potential for drug interactions and metabolic implications in therapeutic contexts.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates the MAPK signaling pathway, which is vital for cell proliferation, differentiation, and apoptosis.

- Gene Expression : Changes in gene expression patterns have been observed upon treatment with this compound, indicating its role in regulating cellular functions.

Molecular Mechanism

The primary mechanism of action for 4,7-Dichloro-6-methoxyquinazoline involves binding to specific enzymes, thereby inhibiting their activity. The binding occurs at the active site of CYP1A2, preventing substrate access and disrupting normal catalytic functions. This inhibition can lead to altered metabolic pathways within cells.

Temporal Effects in Laboratory Settings

In laboratory studies, 4,7-Dichloro-6-methoxyquinazoline has demonstrated stability under standard conditions (2-8°C) and inert atmospheres. This stability is crucial for experimental reproducibility and understanding long-term effects on cellular functions.

Dosage Effects in Animal Models

Research indicates that the biological effects of 4,7-Dichloro-6-methoxyquinazoline vary with dosage:

- Low Doses : Minimal toxicity is observed while primarily exerting inhibitory effects on target enzymes.

- Higher Doses : Increased toxicity may occur, necessitating careful dosage management in therapeutic applications.

Metabolic Pathways

The compound interacts with several metabolic pathways through its inhibition of key enzymes like CYP1A2. This interaction can lead to significant changes in drug metabolism and efficacy.

Transport and Distribution

4,7-Dichloro-6-methoxyquinazoline's lipophilic nature allows it to cross cell membranes easily. This characteristic facilitates its distribution within various cellular compartments, enhancing its potential biological effects.

Subcellular Localization

The compound primarily localizes within the cytoplasm and endoplasmic reticulum , where it can interact with various cellular targets to exert its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 4,7-Dichloro-6-methoxyquinazoline against various pathogens. For instance:

- In vitro assays have shown effectiveness against Mycobacterium tuberculosis strains, suggesting potential applications in treating tuberculosis .

Anticancer Activity

The compound has been explored for its anticancer properties:

- It has shown promise as a CXCR4 antagonist in cancer therapies. CXCR4 is implicated in tumor metastasis; thus, inhibiting this receptor may reduce cancer spread .

Study on Antimicrobial Efficacy

A study published in 2021 assessed various quinazoline derivatives for their activity against Mycobacterium bovis BCG. The results indicated that modifications at specific positions on the quinazoline ring could enhance antimicrobial potency .

Study on Anticancer Mechanisms

Another study highlighted the role of 4,7-Dichloro-6-methoxyquinazoline as an inhibitor of G9a-like protein (GLP), which is involved in tumor cell growth. The compound demonstrated significant inhibitory effects on GLP activity, indicating its potential as an anticancer agent .

Summary Table of Biological Activities

特性

IUPAC Name |

4,7-dichloro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPYZZMHOIUNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597260 | |

| Record name | 4,7-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-51-0 | |

| Record name | 4,7-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。